molecular formula C6H14N2O2S B1518553 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1153064-63-1

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B1518553
CAS No.: 1153064-63-1
M. Wt: 178.26 g/mol
InChI Key: TUMKUGXOTUQNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidine ring and an aminopropyl group.

Biochemical Analysis

Biochemical Properties

It is known that aminopropyl-based compounds, such as 3-Aminopropyltriethoxysilane (APTES), play significant roles in biochemical reactions . They are used for the functionalization of surfaces with alkoxysilane molecules and can be used for covalent attaching of organic films to metal oxides

Cellular Effects

Related compounds such as APTES have been shown to support the adhesion of mesenchymal stem cells (MSCs) without deteriorating their potency

Molecular Mechanism

APTES, a related compound, is known to form a stable, covalent bond within 2 minutes when used to covalently bond thermoplastics to poly(dimethylsiloxane) (PDMS) . It is possible that 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione may exert its effects at the molecular level through similar binding interactions with biomolecules, but this hypothesis needs to be tested experimentally.

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar compounds have been studied

Metabolic Pathways

A novel metabolite, 3-((3-aminopropyl)amino)-4-hydroxybenzoic acid, has been identified in the soil bacterium Acinetobacter baylyi ADP1 . This compound is thought to participate in an unsuspected metabolic pathway . It is possible that this compound may be involved in similar metabolic pathways, but this needs to be confirmed experimentally.

Transport and Distribution

Related compounds such as APTES are known to be used for the functionalization of surfaces with alkoxysilane molecules

Subcellular Localization

Tools are available to assess the subcellular localization of proteins identified in cell wall proteomics studies, including bioinformatic predictions, immunocytolocalization of proteins of interest on tissue sections, and in muro observation of proteins of interest fused to reporter fluorescent proteins . These tools could potentially be used to determine the subcellular localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 3-aminopropylamine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like hydrochloric acid or sulfuric acid to facilitate the ring closure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the thiazolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.

Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • Thiazolidinediones: These compounds share a similar thiazolidine ring structure and are used in the treatment of diabetes.

  • Aminopropylamines: These compounds contain the aminopropyl group and are used in various chemical syntheses.

  • Thiazolidine-2,4-dione derivatives: These derivatives are structurally related and have applications in medicinal chemistry.

Uniqueness: 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its combination of the thiazolidine ring and the aminopropyl group, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-3-1-4-8-5-2-6-11(8,9)10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMKUGXOTUQNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione
Reactant of Route 2
Reactant of Route 2
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione
Reactant of Route 3
Reactant of Route 3
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione
Reactant of Route 4
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione
Reactant of Route 5
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione
Reactant of Route 6
Reactant of Route 6
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.